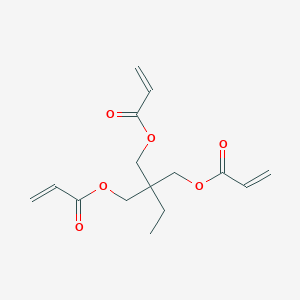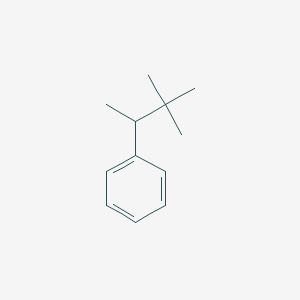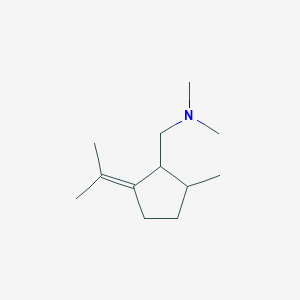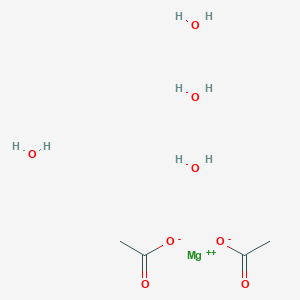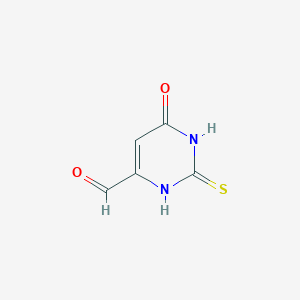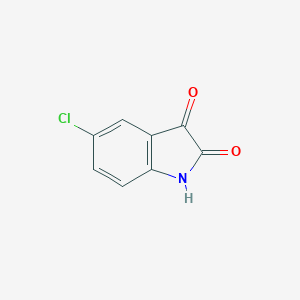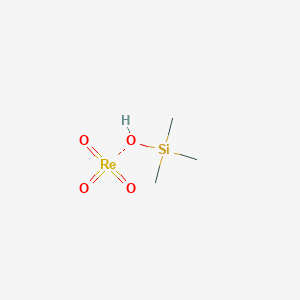
氢氧化钕
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium hydroxide is an inorganic compound with the chemical formula Nd(OH)₃. It is a rare earth hydroxide that appears as a rose-colored solid. This compound is insoluble in water and is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
科学研究应用
Neodymium hydroxide has a wide range of applications in scientific research:
作用机制
Target of Action
Neodymium hydroxide, also known as Neodymium trihydroxide, is an inorganic compound with the chemical formula Nd(OH)3 . It is primarily used in various industrial applications, such as catalysts, optical materials, and rare earth element extraction . The primary targets of Neodymium hydroxide are these industrial processes where it plays a crucial role in facilitating chemical reactions or enhancing material properties.
Mode of Action
Neodymium hydroxide interacts with its targets through chemical reactions. For instance, it can react with acid to produce neodymium salts . This reaction can be represented as follows:
Nd(OH)3+3H+→Nd3++3H2ONd(OH)_3 + 3H^+ \rightarrow Nd^{3+} + 3H_2O Nd(OH)3+3H+→Nd3++3H2O
This shows that Neodymium hydroxide can donate its hydroxide ions to an acid, resulting in the formation of water and a neodymium ion .
Biochemical Pathways
For example, in the presence of acids, it can undergo a reaction to form neodymium salts . These salts can then be used in various applications, including the production of catalysts and optical materials .
Result of Action
The result of Neodymium hydroxide’s action largely depends on the context of its use. In industrial applications, its reactions can lead to the production of various useful materials, such as neodymium salts . These salts can then be used to produce catalysts, optical materials, and other products .
Action Environment
The action of Neodymium hydroxide can be influenced by various environmental factors. For example, the presence of acids can trigger its reaction to form neodymium salts . Additionally, the solubility of neodymium is mostly controlled by the hydroxyl ion concentration and decreases as pCH+ increases . Therefore, the pH of the environment can significantly impact the behavior and efficacy of Neodymium hydroxide.
准备方法
Synthetic Routes and Reaction Conditions: Neodymium hydroxide can be synthesized through the reaction of neodymium(III) nitrate with ammonia water. The reaction proceeds as follows: [ \text{Nd(NO}_3\text{)}_3 + 3 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow \text{Nd(OH)}_3 \downarrow + 3 \text{NH}_4\text{NO}_3 ] In this process, a solution of neodymium(III) nitrate is mixed with ammonia water at a controlled rate, and polyethylene glycol is used to maintain the pH. The resulting neodymium trihydroxide precipitates out as a fine powder .
Industrial Production Methods: Industrial production of neodymium trihydroxide typically involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated pH control systems to ensure consistent product quality .
化学反应分析
Types of Reactions: Neodymium hydroxide undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form neodymium salts. For example: [ \text{Nd(OH)}_3 + 3 \text{H}^+ \rightarrow \text{Nd}^{3+} + 3 \text{H}_2\text{O} ]
Complexation Reactions: It can form complexes with various ligands, which are useful in different chemical processes.
Common Reagents and Conditions:
Acids: Hydrochloric acid, acetic acid, and other common acids are used to react with neodymium trihydroxide.
Ligands: Amino-carbohydrates and other complexing agents are used in complexation reactions.
Major Products:
Neodymium Salts: Such as neodymium acetate, formed by reacting neodymium trihydroxide with acetic acid: [ \text{Nd(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Nd(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
相似化合物的比较
- Praseodymium Trihydroxide (Pr(OH)₃)
- Samarium Trihydroxide (Sm(OH)₃)
- Lanthanum Trihydroxide (La(OH)₃)
Neodymium hydroxide stands out due to its specific electronic configuration, which imparts unique magnetic and catalytic properties .
属性
CAS 编号 |
16469-17-3 |
|---|---|
分子式 |
H6NdO3 |
分子量 |
198.29 g/mol |
IUPAC 名称 |
neodymium;trihydrate |
InChI |
InChI=1S/Nd.3H2O/h;3*1H2 |
InChI 键 |
UPTOIZXCUOTQBY-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[Nd+3] |
规范 SMILES |
O.O.O.[Nd] |
Key on ui other cas no. |
16469-17-3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


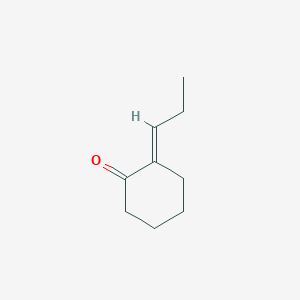
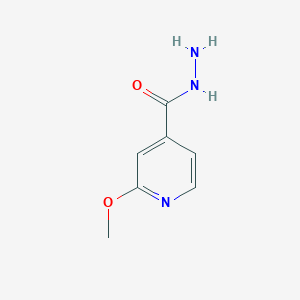
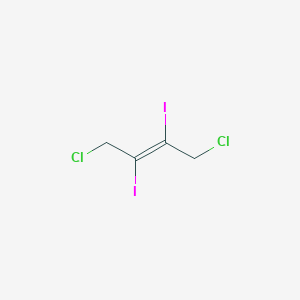
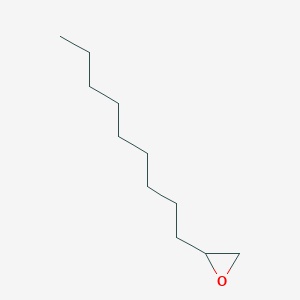
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)

